Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate
Description
Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate is a pyrimidine derivative featuring a nitro group at position 5, a chlorine atom at position 2, an amino group at position 6, and an ethyl carboxylate ester at position 4. Its molecular formula is C₇H₇ClN₄O₄, with a molecular weight of 262.61 g/mol.
Properties
IUPAC Name |
ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O4/c1-2-16-6(13)3-4(12(14)15)5(9)11-7(8)10-3/h2H2,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPHEKZNWDRCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-5-nitropyrimidine with ethyl cyanoacetate in the presence of a base, followed by reduction and subsequent amination to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other suitable catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Amination: Formation of 6-amino-2-amino-5-nitropyrimidine-4-carboxylate.
Reduction: Formation of ethyl 6-amino-2-chloro-5-aminopyrimidine-4-carboxylate.
Hydrolysis: Formation of 6-amino-2-chloro-5-nitropyrimidine-4-carboxylic acid.
Scientific Research Applications
Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and
Biological Activity
Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family. This compound is notable for its structural features, including an amino group, a chloro group, and a nitro group on the pyrimidine ring, along with an ethyl ester at the 4-position. Its potential biological activities have been the subject of various studies, particularly in relation to its antimicrobial, anticancer, and anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, suggesting its potential as a therapeutic agent.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound. The results showed significant growth inhibition against multiple cancer cell lines, with IC50 values indicating effective cytotoxicity.
- The compound was particularly effective against mantle cell lymphoma cell lines which are known for their overexpression of cyclin D1 due to chromosomal translocations .
- Mechanism of Action :
- Induction of Apoptosis :
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties . Preliminary research indicates that it may possess activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics is limited .
Anti-inflammatory Effects
Recent studies have highlighted the potential anti-inflammatory effects of pyrimidine derivatives similar to this compound. These compounds have demonstrated inhibitory effects on COX enzymes, which play a significant role in inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups such as chloro and nitro enhances its potency against cancer cells by affecting its interaction with target enzymes .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring System Variations
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Nitro Group vs. Amino/Chloro Substituents
- Nitro Group (Position 5): The nitro group in the target compound creates a strongly electron-deficient aromatic system, enhancing susceptibility to nucleophilic substitution at the adjacent chlorine (position 2) . In contrast, Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate lacks a nitro group, reducing electron withdrawal and favoring electrophilic reactions.
- Amino Group (Position 6): The amino group in the target compound facilitates hydrogen bonding, improving solubility in polar solvents. This is absent in Ethyl 6-chloropyrimidine-4-carboxylate, which has lower polarity .
Pyrimidine vs. Pyridine Core
- Pyrimidine Core: The dual nitrogen atoms in pyrimidine (vs. pyridine’s single nitrogen) increase hydrogen-bonding capacity and aromatic electron deficiency. This makes the target compound more reactive in heterocyclic coupling reactions compared to pyridine derivatives like Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate .
Q & A
Q. What are the optimized synthetic routes for Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and nitration reactions. A representative approach includes:
Intermediate Preparation : Start with ethyl 4,5-dimethoxy-2-nitrobenzoate or similar precursors.
Chlorination : Introduce chlorine at the 2-position using agents like POCl₃ or PCl₅ under reflux.
Nitration : Controlled nitration at the 5-position with HNO₃/H₂SO₄, ensuring temperature control (<50°C) to avoid over-nitration.
Amination : React with ammonia or ammonium acetate in ethanol to install the 6-amino group.
Characterization : Confirm purity via HPLC (≥98%) and validate structure using ¹H/¹³C NMR, IR (e.g., C=O stretch at ~1700 cm⁻¹), and mass spectrometry (e.g., [M+H]⁺ at m/z 275.03) .
Q. How to characterize its structure using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Use SHELX for structure refinement. Collect intensity data (Mo-Kα radiation, λ = 0.71073 Å), solve via direct methods (SHELXT), and refine with SHELXL .
- Spectroscopy : Assign NMR signals (e.g., ethyl ester protons at δ 1.3–1.5 ppm and 4.2–4.4 ppm; aromatic protons at δ 8.5–9.0 ppm). IR confirms nitro (1520–1350 cm⁻¹) and amino (3350–3450 cm⁻¹) groups.
- ORTEP-3 : Generate thermal ellipsoid diagrams to visualize molecular geometry and intermolecular interactions (e.g., hydrogen bonds) .
Advanced Research Questions
Q. How to resolve conflicting spectral data (e.g., NMR shifts) across studies?
Methodological Answer:
Solvent/Concentration Effects : Compare data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, amino protons may appear broad in DMSO due to hydrogen bonding.
Dynamic Effects : Assess temperature-dependent NMR for tautomerism or rotational barriers (e.g., ester group rotation).
Cross-Validation : Use complementary techniques like 2D NMR (COSY, HSQC) or computational modeling (DFT) to assign ambiguous signals. Discrepancies in nitro group chemical shifts may arise from crystallographic packing vs. solution-phase data .
Q. What factors influence regioselectivity in substitution reactions involving this compound?
Methodological Answer: Regioselectivity is governed by:
- Electronic Effects : The 2-chloro group is more electrophilic due to adjacent nitro and ester electron-withdrawing groups, favoring nucleophilic attack at this position.
- Catalysis : Palladium-catalyzed amination (e.g., Buchwald-Hartwig) selectively targets the 2-chloro site. Optimize ligand choice (e.g., Xantphos) and base (Cs₂CO₃) to suppress side reactions at the 5-nitro group .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance chloride displacement kinetics by stabilizing transition states.
Q. How to design stability studies under varying conditions (pH, temperature)?
Methodological Answer:
Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C). Store at –20°C in inert atmospheres to prevent ester hydrolysis.
pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm. The compound is stable in neutral conditions but hydrolyzes rapidly under acidic/basic conditions (t₁/₂ < 24 hrs at pH 2 or 12) .
Light Sensitivity : Conduct accelerated aging under UV/visible light; use amber vials for long-term storage.
Method Development & Data Analysis
Q. How to validate analytical methods (e.g., HPLC) for quantifying this compound?
Methodological Answer:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/0.1% TFA (70:30 v/v), flow rate 1.0 mL/min.
- Validation Parameters :
- Linearity : R² > 0.999 across 0.1–100 µg/mL.
- LOD/LOQ : 0.03 µg/mL and 0.1 µg/mL, respectively.
- Recovery : 98–102% in spiked matrices (e.g., reaction crude).
- Robustness : Test ±2% organic phase variation and ±0.2 pH adjustments .
Q. How to distinguish isomers or derivatives (e.g., ethyl 4-amino-2-chloropyrimidine-5-carboxylate)?
Methodological Answer:
- Mass Spectrometry : Compare fragmentation patterns (e.g., loss of NO₂ vs. Cl groups).
- X-ray Diffraction : Resolve positional isomerism via unit cell parameters (e.g., space group P2₁/c vs. P1̄).
- ¹⁵N NMR : Differentiate amino and nitro groups via ¹⁵N chemical shifts (δ ≈ –350 ppm for nitro, –320 ppm for amino) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
